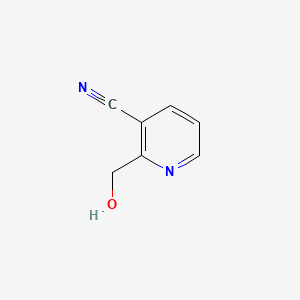

2-(Hydroxymethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERUWSCAVHYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663783 | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182054-69-9 | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl Nicotinonitrile and Its Advanced Analogs

Established Synthetic Pathways to Nicotinonitrile Scaffolds

The synthesis of the nicotinonitrile (3-cyanopyridine) scaffold has been extensively studied, leading to a variety of established methods. researchgate.netresearchgate.net These pathways often serve as the foundation for producing more complex derivatives. Many synthetic routes aim to construct the pyridine (B92270) ring through cyclization reactions. A common approach involves the condensation of Michael acceptors with enamines or related precursors. For instance, the reaction of 1,3-diarylprop-2-en-1-ones with malononitrile, followed by cyclization, yields highly substituted nicotinonitrile derivatives. researchgate.net

Another foundational strategy is the one-pot synthesis involving the reaction of aldehydes, ketones, malononitrile, and an ammonium (B1175870) salt, which acts as the nitrogen source for the pyridine ring. researchgate.net Variations of this method have been developed using different catalysts and reaction conditions to improve yields and broaden the scope of accessible derivatives. These established methods provide reliable access to the core nicotinonitrile structure, which can then be further modified to introduce specific functional groups, such as the hydroxymethyl group at the C2 position. researchgate.netresearchgate.net

Innovations in Green and Sustainable Synthesis of Hydroxymethyl Nicotinonitriles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nicotinonitrile derivatives to reduce environmental impact, improve energy efficiency, and minimize waste. bohrium.comresearchgate.net These innovations focus on alternative energy sources and environmentally benign reaction media.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. numberanalytics.commdpi.com This technology has been successfully applied to the synthesis of various nicotinonitrile derivatives. researchgate.netrsc.org The rapid and uniform heating provided by microwave irradiation can significantly improve the efficiency of cyclization and condensation reactions that form the pyridine ring. numberanalytics.commdpi.com

For example, the one-pot, multicomponent synthesis of 2-amino-4,6-diarylnicotinonitriles from an aldehyde, acetophenone, malononitrile, and ammonium acetate (B1210297) can be effectively catalyzed by boric acid under microwave irradiation in solvent-free conditions. bohrium.com This method highlights the dual benefits of microwave assistance and green catalysis. Similarly, sterically hindered 2,4-disubstituted 3-(5-tetrazolyl)pyridines have been synthesized from the corresponding nicotinonitriles using microwave technology, which also facilitated subsequent transformations. researchgate.net A key transformation relevant to the target compound is the conversion of 2-methylnicotinonitriles into 2-hydroxymethyl derivatives, a process that can be integrated into microwave-assisted synthetic sequences. researchgate.net The use of microwave irradiation has been shown to improve yields from the 68-77% range with conventional heating to 91-98% for certain nicotinonitrile syntheses. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Nicotinonitrile Derivatives

| Product | Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles | Conventional | Toluene, room temp. | - | 68-77 | researchgate.net |

| 2-Amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles | Microwave | Solvent-free | - | 91-98 | researchgate.net |

| 2-Amino-4,6-diarylnicotinonitrile | Microwave | Boric acid, solvent-free | - | High | bohrium.com |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Conventional | - | - | 23-24 | mdpi.com |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Microwave | - | - | 82-86 | mdpi.com |

| researchgate.netnih.govacs.orgTriazolo[1,5-a]pyridine-8-carbonitrile | Conventional | Acetic acid, 100 °C | 8 h | 78 | rsc.org |

| researchgate.netnih.govacs.orgTriazolo[1,5-a]pyridine-8-carbonitrile | Microwave | Acetic acid, 100 °C | 15 min | 92 | rsc.org |

This table is interactive and can be sorted by column.

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. bohrium.com The synthesis of nicotinonitrile derivatives has been a fertile ground for the application of solvent-free methodologies. nih.govacs.org These reactions are often facilitated by catalysts that are effective in solid-state or neat conditions.

A notable example is the use of a nanomagnetic metal-organic framework (Fe3O4@MIL-53(Al)-N(CH2PO3)2) as a catalyst for the four-component synthesis of nicotinonitriles. nih.govacs.org This method proceeds under solvent-free conditions at 110 °C, affording a wide range of products in excellent yields (68–90%) within short reaction times (40–60 minutes). nih.govacs.org The magnetic nature of the catalyst allows for its easy separation and reuse, further enhancing the sustainability of the process. nih.gov Similarly, other syntheses have employed catalysts like triethylamine (B128534) or have been conducted under catalyst-free conditions with microwave irradiation to produce nicotinonitrile derivatives efficiently without the need for solvents. researchgate.netbohrium.comoatext.com These approaches not only simplify the workup procedure but also align with the principles of green chemistry by minimizing waste. researchgate.netbohrium.com

Multicomponent Reaction Strategies for Diversified Nicotinonitrile Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. sotelolab.esnih.govnih.gov MCRs are particularly well-suited for the synthesis of complex heterocyclic scaffolds like nicotinonitriles. researchgate.netmdpi.com

The one-pot synthesis of nicotinonitriles is often achieved through a four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. researchgate.netbohrium.com This strategy allows for the rapid assembly of the substituted pyridine ring from simple and readily available starting materials. The versatility of this approach allows for the introduction of a wide variety of substituents on the nicotinonitrile core by simply changing the initial components. For instance, using different aromatic aldehydes and acetophenones leads to a diverse library of 2-amino-4,6-diarylnicotinonitriles. bohrium.com Researchers have developed numerous catalytic systems to promote these MCRs, including the use of nanomagnetic metal-organic frameworks, boric acid, and nanostructured diphosphates, often under green conditions such as solvent-free microwave irradiation. bohrium.comnih.govacs.org These MCR strategies streamline the synthetic process, reduce the number of purification steps, and provide a powerful tool for creating libraries of diversified nicotinonitrile structures for further investigation. sotelolab.es

Strategic Functionalization of the Pyridine Core via Precursor Modification and Coupling Reactions

The synthesis of specifically substituted nicotinonitriles, such as 2-(hydroxymethyl)nicotinonitrile, often requires strategic functionalization of a pre-formed pyridine ring or the use of a modified precursor. nih.govchemrxiv.org Direct C-H functionalization and cross-coupling reactions are powerful tools for introducing desired functional groups with high regioselectivity. chemrxiv.org

One key strategy involves the modification of a substituent already present on the pyridine ring. For example, 2-methylnicotinonitriles can serve as precursors for 2-(hydroxymethyl)nicotinonitriles. researchgate.net The methyl group can be converted to a hydroxymethyl group through intermediate steps, such as conversion to a 2-chloromethyl derivative followed by nucleophilic substitution. researchgate.net Another advanced strategy is the direct, transition-metal-free alkylation of the pyridine ring. chemrxiv.org By using a strong base like n-butylsodium (n-BuNa), it is possible to deprotonate the pyridine ring at positions not typically accessible with other organometallic reagents, allowing for subsequent reaction with electrophiles to install functional groups. chemrxiv.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed to attach various aryl or alkyl groups to the pyridine scaffold. nih.govrsc.org These reactions offer a versatile method for building molecular complexity. Skeletal editing of the pyridine ring itself represents a more radical approach, where a C=N pair in the core is transformed into a C=C pair, enabling the introduction of functional groups in patterns that are difficult to achieve through other means. nih.gov These strategic functionalization methods are crucial for the synthesis of advanced analogs and specifically tailored molecules like this compound for various applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinonitrile (3-cyanopyridine) |

| Malononitrile |

| 1,3-Diarylprop-2-en-1-one |

| Aldehyde |

| Ketone |

| Ammonium acetate |

| 2-Amino-4,6-diarylnicotinonitrile |

| Boric acid |

| 2,4-Disubstituted 3-(5-tetrazolyl)pyridine |

| 2-Methylnicotinonitrile |

| 2-Chloromethylnicotinonitrile |

| 2-Amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitrile |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one |

| researchgate.netnih.govacs.orgTriazolo[1,5-a]pyridine-8-carbonitrile |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 |

| Triethylamine |

| n-Butylsodium (n-BuNa) |

| Acetophenone |

Comprehensive Spectroscopic Elucidation of 2 Hydroxymethyl Nicotinonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including derivatives of 2-(hydroxymethyl)nicotinonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework, connectivity, and the chemical environment of individual atoms.

High-Resolution Proton (¹H) NMR Spectroscopy in Solution

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, characteristic chemical shifts are observed for the protons of the pyridine (B92270) ring, the hydroxymethyl group, and any substituents.

For instance, in a study of 4,6-dimethyl-2-substituted-nicotinonitrile derivatives, the proton on the C5-position of the pyridine ring typically appears as a singlet around δ 6.88 ppm in DMSO-d6. rjpbcs.com The protons of methyl groups on the pyridine ring show singlets at approximately δ 2.37-2.51 ppm. rjpbcs.com The chemical shifts and splitting patterns of the aromatic protons on substituents provide valuable information about their nature and position. For example, in 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile, the aromatic protons of the phenyl group appear as doublets at δ 7.74 and δ 7.89 ppm. rjpbcs.com The NH proton, when present, often appears as a singlet at a downfield chemical shift, such as δ 9.32 ppm, and can be confirmed by D₂O exchange. rjpbcs.comchem-soc.si

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-5 | 6.88 - 7.30 | s | rjpbcs.comchem-soc.si |

| Methylene (-CH₂OH) | ~4.60 | s or d | |

| Hydroxyl (-OH) | Variable | s (broad) | Often exchanges with D₂O |

| Aromatic Protons | 7.25 - 8.59 | m, d, t | Dependent on substitution pattern chem-soc.si |

| Methyl (on ring) | 2.22 - 2.51 | s | rjpbcs.comiucr.org |

| NH | 9.08 - 12.91 | s | Disappears with D₂O exchange rjpbcs.comacs.org |

This table presents typical chemical shift ranges and may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. libretexts.org Each unique carbon atom in a molecule typically gives a distinct signal, with its chemical shift indicating its electronic environment.

In this compound derivatives, the carbon of the nitrile group (C≡N) is characteristically found in the range of δ 116.0-119.7 ppm. iucr.orgnih.gov The carbons of the pyridine ring resonate in the aromatic region, typically between δ 103.2 and δ 164.0 ppm. iucr.orgnih.gov For example, in 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile, the pyridine carbons C2, C3, C4, C5, and C6 were observed at δ 164.0, 103.2, 149.2, 119.7, and 159.0 ppm, respectively. iucr.orgnih.gov The carbon of the hydroxymethyl group (-CH₂OH) typically appears around δ 61.0 ppm. iucr.orgnih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C≡N | 116.0 - 119.7 | iucr.orgnih.gov |

| Pyridine Carbons | 103.2 - 164.0 | iucr.orgnih.gov |

| Methylene Carbon (-CH₂OH) | ~61.0 | iucr.orgnih.gov |

| Carbonyl Carbon (C=O) | ~161.73 - 168.5 | chem-soc.siacs.org |

| Methyl Carbon (on ring) | 20.7 - 22.9 | iucr.orgnih.gov |

This table provides general chemical shift regions. Precise values are dependent on the specific molecular structure and solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is invaluable for tracing out spin systems within the molecule, such as the protons on the pyridine ring and its substituents. researchgate.netfigshare.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. researchgate.netresearchgate.net This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. emerypharma.commdpi.com For instance, the long-range correlation between the protons of the hydroxymethyl group and the C2 carbon of the pyridine ring would confirm their connectivity.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound derivatives. eurjchem.comresearchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

In the IR spectra of this compound derivatives, several characteristic absorption bands are observed. A prominent and sharp band corresponding to the C≡N stretching vibration is typically found around 2209-2222 cm⁻¹. rjpbcs.comiucr.orgnih.gov The O-H stretching vibration of the hydroxymethyl group appears as a broad band in the region of 3200-3600 cm⁻¹. iucr.orgnih.gov The C-O stretching vibration of the primary alcohol can be observed in the 1000-1100 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ range. rjpbcs.com For derivatives with additional functional groups, such as a carbonyl group (C=O), a strong absorption band would be present around 1650-1720 cm⁻¹. chem-soc.siacs.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C≡N stretch is also observable in the Raman spectrum.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| -OH (Hydroxyl) | O-H Stretch | 3200 - 3600 (broad) |

| C≡N (Nitrile) | C≡N Stretch | 2209 - 2222 |

| C=O (Carbonyl) | C=O Stretch | 1650 - 1720 |

| C=C, C=N (Pyridine ring) | Ring Stretching | 1400 - 1600 |

| C-O (Alcohol) | C-O Stretch | 1000 - 1100 |

This table summarizes characteristic IR frequencies. The exact positions can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. rjpbcs.comacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can help to confirm the structure. Common fragmentation pathways for these compounds may include the loss of the hydroxymethyl group (-CH₂OH), the cyano group (-CN), or fragments from substituents on the pyridine ring. For example, in the mass spectrum of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile, a molecular ion peak at m/z 265 was observed, along with fragment ions corresponding to the loss of a methyl group (m/z 250) and an acetyl group (m/z 222). rjpbcs.com

X-ray Crystallography: Unambiguous Solid-State Structure Determination

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can definitively confirm the connectivity of the atoms and the stereochemistry of the molecule. iucr.orgnih.govbohrium.com The crystal structure reveals how the molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxymethyl group. iucr.org For instance, the crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile unambiguously established the formation of the pyridine-2-thioglucoside. iucr.orgnih.gov The analysis also revealed details about the C-S bond lengths and the torsional angles between the pyridine and glucose rings. iucr.orgnih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of molecules. nih.govspringernature.com This powerful technique provides precise information on atomic coordinates, bond lengths, and bond angles, which collectively define the molecule's conformation. For chiral molecules, which are non-superimposable on their mirror images, SCXRD can also be used to determine the absolute configuration, which is the absolute spatial arrangement of atoms. researchgate.neted.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukencyclopedia.pub When X-rays interact with electrons, the scattering is not perfectly in phase. This effect is usually small but becomes more significant for heavier atoms and at specific X-ray wavelengths. encyclopedia.pub By carefully analyzing the intensity differences between Friedel pairs (reflections hkl and -h-k-l), which would be identical in the absence of anomalous scattering, the absolute structure of a chiral molecule can be established. ed.ac.uk A key statistical indicator used for this purpose is the Flack parameter, which should ideally be close to zero for the correct enantiomeric model. encyclopedia.pubnih.gov

In the study of nicotinonitrile derivatives, SCXRD has been instrumental in unambiguously confirming molecular structures where other spectroscopic methods might be inconclusive. For instance, in the synthesis of a pyridine-2-thioglucoside derivative of nicotinonitrile, spectroscopic data alone could not distinguish between two possible isomers. However, a single-crystal X-ray structure determination unequivocally identified the product as 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile. nih.govresearchgate.net The absolute configuration of this chiral derivative was confidently assigned based on a Flack parameter of -0.008 (8). nih.govresearchgate.net

The analysis also revealed key conformational features, such as the unequal C—S bond lengths [S—C(glucose) 1.8016 (15) Å and S—C(pyridyl) 1.7723 (13) Å] and the torsional angles that define the orientation between the pyridine and glucose rings. nih.govresearchgate.net

Similarly, for a non-planar nicotinonitrile derivative, C22H19BrN2O2, SCXRD analysis showed that the central pyridine ring forms dihedral angles of 7.34(14)° and 43.56(15)° with the adjacent 4-bromophenyl and 4-ethoxyphenyl rings, respectively. This demonstrates the twisted conformation of the molecule in the solid state. The conformation of the ethoxy groups was also precisely described, with one being nearly coplanar with its attached ring while the other adopts a (+)syn-clinal conformation.

Table 1: Selected Crystallographic and Conformational Data for Nicotinonitrile Derivatives

| Compound Name/Formula | Crystal System | Space Group | Key Dihedral/Torsion Angles | Method of Absolute Configuration Determination | Reference |

|---|

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial as they influence the material's physical properties, such as melting point, solubility, and stability. Analysis of these forces provides insight into how molecules recognize and assemble in the solid state.

For nicotinonitrile derivatives, hydrogen bonding is a predominant interaction that directs crystal packing. In the structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile, the hydrophilic glucose units are linked by four distinct classical O-H···O hydrogen bonds, forming layers. nih.govresearchgate.net These layers are further stabilized by weaker C-H···O and C-H···N interactions. The pyridine rings project from these layers and engage in π-π stacking, linking adjacent layers along the crystal's a-axis. nih.govresearchgate.net

In another nicotinonitrile derivative, molecules are linked by weak intermolecular C—H···N interactions, forming screw chains along the b-axis of the crystal. These chains are then stacked, and the packing is further stabilized by π-π interactions between aromatic rings, with centroid-centroid distances measured at approximately 3.87 Å.

Table 2: Summary of Intermolecular Interactions in Nicotinonitrile Derivatives

| Compound/Derivative | Interaction Type | Description of Interaction | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile | O-H···O Hydrogen Bonds | Four classical hydrogen bonds link glucose moieties. | Forms molecular layers parallel to the ab plane. | nih.govresearchgate.net |

| π-π Stacking | Pyridyl rings stack parallel to the a-axis. | Links adjacent hydrogen-bonded layers. | nih.govresearchgate.net | |

| Nicotinonitrile derivative (C22H19BrN2O2) | C-H···N Hydrogen Bonds | Links molecules into screw chains along the b-axis. | Forms one-dimensional chains. | |

| π-π Stacking | Centroid-centroid distances of ~3.87 Å. | Stabilizes the packing of the chains. | ||

| 2-methoxy-4,6-diphenylnicotinonitrile | H···H and C···H Contacts | Weak, short-range interactions. | Contribute to overall crystal stability. | mdpi.comnih.gov |

| π-π Stacking | Indicated by Hirshfeld surface analysis. | Significant contribution to crystal packing and stability. | mdpi.comnih.gov |

Computational Chemistry and Theoretical Insights into 2 Hydroxymethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecular systems with high accuracy and reasonable computational cost. researchgate.net It is extensively used to investigate the structure, reactivity, and spectroscopic properties of heterocyclic compounds, including nicotinonitrile derivatives. bohrium.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For nicotinonitrile derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31+g(d,p), are commonly used to optimize molecular geometries in the gaseous phase. bohrium.comresearchgate.netnih.gov Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. bohrium.comnih.gov

Conformational analysis is crucial for flexible molecules like 2-(Hydroxymethyl)nicotinonitrile, due to the rotation around the C-C bond of the hydroxymethyl group. This analysis helps identify different stable conformers and their relative energies, providing a comprehensive picture of the molecule's structural landscape. For example, in studies of related pyridine (B92270) derivatives, DFT calculations have been used to explore the rotation of substituent groups to minimize steric interactions and identify the most stable conformations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Nicotinonitrile Derivative (Data from a related compound) (Note: Specific experimental or calculated data for this compound is not available in the provided sources. The following table is representative of data obtained for similar nicotinonitrile scaffolds.)

| Parameter | Bond Length (Å) / Angle (°) | Computational Method |

| C-CN Bond Length | 1.445 | B3LYP/6-31G(d,p) |

| C=N (Nitrile) Bond Length | 1.158 | B3LYP/6-31G(d,p) |

| Pyridine Ring C-N Bond Length | 1.335 - 1.345 | B3LYP/6-31G(d,p) |

| Pyridine Ring C-C Bond Length | 1.380 - 1.400 | B3LYP/6-31G(d,p) |

| C-C-N (Nitrile) Angle | 178.5 | B3LYP/6-31G(d,p) |

| Pyridine Ring Internal Angles | 117.0 - 124.0 | B3LYP/6-31G(d,p) |

This interactive table is based on typical values found in DFT studies of substituted nicotinonitriles.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For nicotinonitrile derivatives, FMO analysis helps to elucidate their electronic properties and reactivity. bohrium.commdpi.com From the HOMO and LUMO energies, various global reactivity descriptors, or chemical potential descriptors, can be calculated. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative Nicotinonitrile Derivative (Note: Data is based on findings for 2-methoxy-4,6-diphenylnicotinonitrile as a representative example.) mdpi.com

| Parameter | Definition | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.7691 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9854 |

| Energy Gap (Egap) | ELUMO - EHOMO | 6.7837 |

| Ionization Potential (IP) | -EHOMO | 7.7691 |

| Electron Affinity (EA) | -ELUMO | 0.9854 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3772 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.3918 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.8225 |

This interactive table allows for the exploration of key reactivity descriptors calculated from FMO energies.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is mapped onto the molecule's electron density surface, using a color code to represent different potential values. uni-muenchen.deresearchgate.net Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack (nucleophilic sites). Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack (electrophilic sites). Green regions signify neutral potential. researchgate.net

For pyridine-based molecules, MEP analysis can clearly distinguish the reactivity of different atoms. researchgate.net In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group are expected to be regions of negative potential (red), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would show positive potential (blue), indicating their electrophilic character. The nitrile group also presents a region of negative potential around the nitrogen atom.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental FT-IR spectrum. researchgate.netresearchgate.net For nicotinonitrile derivatives, characteristic peaks such as the C≡N stretch, C-O stretch, and O-H stretch can be predicted. tandfonline.comfrontiersin.org

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods within DFT are commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental spectra and are crucial for structural elucidation. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. bohrium.com This analysis helps to understand the electronic transitions occurring within the molecule, often identified as π → π* or n → π* transitions. researchgate.net

Table 3: Comparison of Predicted Spectroscopic Data for Nicotinonitrile Scaffolds (Note: This table summarizes the types of spectroscopic data that can be theoretically predicted and their typical agreement with experimental findings for related compounds.)

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Key Findings for Nicotinonitrile Scaffolds |

| FT-IR | Vibrational Frequencies | DFT: B3LYP/6-311++G(d,p) | Good correlation between calculated and experimental frequencies for C≡N, C=C, C-N, and C-H vibrations. researchgate.net |

| NMR | Chemical Shifts (δ) | DFT: GIAO/B3LYP/6-31G(d,p) | Calculated 1H and 13C shifts aid in the assignment of experimental signals, confirming the molecular structure. nih.govresearchgate.net |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT | Prediction of electronic transitions (e.g., π → π*) helps interpret the observed absorption bands. bohrium.com |

This interactive table highlights the application of computational methods in predicting and validating spectroscopic data.

Mechanistic Investigations of Reactions Involving Nicotinonitrile Scaffolds

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a deep understanding of reaction feasibility and selectivity.

A pertinent example is the DFT study of the Current time information in Berlin, DE.researchgate.net-anionic rearrangement of 2-benzyloxypyridines, which included the 2-(benzyloxy)nicotinonitrile scaffold. researchgate.net This study revealed that the rearrangement step is the rate-determining step of the reaction. Furthermore, the calculations showed that electron-donating groups on the benzene (B151609) ring decrease the activation energy, thereby increasing the reaction yield, while electron-withdrawing groups have the opposite effect. researchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes for functionalized nicotinonitrile derivatives. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For nicotinonitrile derivatives, MD simulations are particularly useful for:

Conformational Landscape Exploration: MD can explore the different conformations a molecule can adopt in solution or when interacting with other molecules, providing a more dynamic picture than static geometry optimization. researchgate.net

Intermolecular Interactions: MD simulations are crucial for studying how a molecule like this compound might interact with solvent molecules or a biological target, such as a protein. bohrium.commdpi.com These simulations can reveal the stability of intermolecular hydrogen bonds and other non-covalent interactions. For instance, MD simulations have been used to validate the stability of complexes formed between nicotinonitrile-based ligands and protein targets, providing insights into their potential as therapeutic agents. researchgate.net

Chemical Reactivity and Derivatization Strategies for 2 Hydroxymethyl Nicotinonitrile

Transformations of the Hydroxymethyl Substituent

The primary alcohol of the hydroxymethyl group is a key site for functional group interconversion, allowing for its transformation into various other functionalities through oxidation, reduction, and substitution reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid. The oxidation of aldehydes to carboxylic acids is a common transformation that can be achieved using various oxidizing agents. While direct oxidation of the alcohol to the carboxylic acid is feasible, it often proceeds through the aldehyde intermediate. For instance, processes have been developed for the oxidation of aldehydes with oxygen or air, sometimes in the presence of an alkaline agent, to produce carboxylic acids with high yield and selectivity. google.com A similar strategy involves the oxidation of a substituted formyl group using bromine in the presence of sodium acetate (B1210297) and acetic acid to yield the corresponding carboxylic acid. chemicalbook.com These established methods are applicable to the aldehyde derived from 2-(hydroxymethyl)nicotinonitrile to synthesize 2-carboxynicotinonitrile.

Table 1: Oxidation Reactions of Related Aldehydes

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Ethylhexanal | Air | 2-Ethylhexanoic acid | ~95% | google.com |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis for converting one functional group into another. lkouniv.ac.in The hydroxymethyl group of this compound can be readily transformed into other functional groups. For instance, alcohols can be converted into sulfonic esters, such as tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu This two-step sequence (sulfonylation followed by substitution) allows for the introduction of a wide variety of nucleophiles, including halides (e.g., Cl, Br, I), effectively replacing the hydroxyl group. ub.eduvanderbilt.edu The conversion of alcohols to alkyl halides can also be achieved directly using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu These transformations provide access to a diverse range of derivatives from the parent alcohol.

Reactions at the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Chemistry

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions, serving as a precursor to amines, carboxylic acids, and various heterocyclic structures. researchgate.net

The hydrolysis of nitriles can be performed under either acidic or alkaline conditions to yield carboxylic acids. savemyexams.comlibretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide, which initially forms a carboxylate salt and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

The reduction of the nitrile group leads to the formation of a primary amine. This transformation can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being common methods. vanderbilt.eduimperial.ac.uk Selective reduction to the imine stage, which can then be hydrolyzed to an aldehyde, is also possible using one equivalent of diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk

Furthermore, the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to construct five-membered heterocyclic rings. researchgate.netnumberanalytics.com This reactivity is valuable for the synthesis of complex nitrogen-containing compounds. numberanalytics.com

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid | libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis | NaOH (aq), heat; then H⁺ | Carboxylic Acid | libretexts.orgchemguide.co.uk |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | vanderbilt.eduimperial.ac.uk |

| Partial Reduction | DIBAL-H (1 equiv.), then H₂O | Aldehyde | imperial.ac.uk |

Regioselective Functionalization of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an aromatic heterocycle with distinct reactivity patterns. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. ijpsonline.com The regioselectivity of reactions on substituted pyridines is influenced by the electronic properties of the existing substituents. dntb.gov.ua

Novel methods have been developed for the regioselective functionalization of pyridine derivatives. For example, intermediate oxazoline[3,2-a]pyridiniums, prepared from 2-alkoxy-pyridines, can undergo regioselective C-O or C-N bond cleavage upon reaction with different nucleophiles. nih.gov Quantum chemistry calculations have shown that nucleophiles like anilines and simple aliphatic amines tend to attack the C6 position (C8 in the pyridinium (B92312) intermediate) to yield N-substituted pyridones, whereas bulkier amines like benzylamine (B48309) prefer to attack the C2 position to give 2-substituted pyridines. nih.gov This selectivity is attributed to stabilizing cation-π interactions between the aromatic ring of the nucleophile and the pyridinium intermediate. nih.gov Such strategies could be adapted for the regioselective modification of the pyridine core in this compound derivatives.

Synthesis of Glycosylated Nicotinonitrile Nucleoside Analogs

Nucleoside analogs are crucial in medicinal chemistry, often exhibiting antiviral and anticancer properties. nih.govmdpi.com The synthesis of these analogs typically involves the formation of a glycosidic bond between a sugar moiety and a heterocyclic base. beilstein-journals.org this compound can serve as a precursor to the heterocyclic base for such analogs.

A common strategy is the Silyl-Hilbert-Johnson reaction, which involves coupling a per-silylated heterocyclic base with a per-acylated sugar, often in the presence of a Lewis acid catalyst. mdpi.com Research has shown that derivatives of nicotinonitrile, specifically 2-oxonicotinonitriles, can be coupled with various organohalides, including glycosyl bromides, to form nucleoside analogs. nih.gov In these reactions, using potassium carbonate as a base in DMF, the coupling predominantly occurs at the ring nitrogen to yield the desired N-glycosylated products. nih.gov In some cases, O-alkylation at the 2-oxo position is observed as a side reaction. nih.gov The resulting nucleosides often exhibit a β-configuration, which is a key stereochemical feature for biological activity. beilstein-journals.orgnih.gov

Table 3: Glycosylation of 2-Oxonicotinonitrile Derivatives

| Heterocyclic Base | Glycosyl Donor | Coupling Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-2-oxo-6-(2-pyridyl)nicotinonitrile | Acetylated Glycosyl Bromides | K₂CO₃, DMF | N-Glycosylated Nucleoside Analog | nih.gov |

Formation of Fused and Spiro-Heterocyclic Systems via Nicotinonitrile Intermediates

Fused and spiro-heterocyclic scaffolds are prominent structural motifs in pharmacologically active compounds. rsc.orgresearchgate.netmdpi.com Nicotinonitrile derivatives are versatile building blocks for constructing these complex molecular architectures.

Multicomponent reactions (MCRs) provide an efficient pathway to synthesize complex heterocyclic systems, including spiro-compounds, in a single step. mdpi.com For instance, spiro-oxindoles can be synthesized via MCRs involving isatins and other reagents. mdpi.com While direct examples using this compound are not explicitly detailed, its functional groups make it a suitable candidate for incorporation into such reaction schemes. The nitrile and the pyridine ring can participate in various cyclization and annulation reactions to form fused systems. For example, reactions of thiopyrimidine derivatives (which can be conceptually related to substituted pyridines) with hydrazonoyl chlorides lead to fused triazole rings. researchgate.net Similarly, spiro compounds, which contain a central carbon atom shared by two rings, can be synthesized through various strategies, including Hauser-Kraus annulation or multicomponent reactions under microwave irradiation. rsc.orgemanresearch.org The reactivity of the nicotinonitrile core can be harnessed to participate in intramolecular or intermolecular cyclizations, leading to diverse fused and spiro-heterocyclic products. nih.govnih.gov

Advanced Applications and Role As a Key Building Block in Chemical Synthesis and Materials Science

Synthetic Utility in Complex Organic Molecule Construction and Diversity-Oriented Synthesis

2-(Hydroxymethyl)nicotinonitrile serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceuticals and diversity-oriented synthesis (DOS). Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group on a pyridine (B92270) scaffold, allows for a multitude of chemical transformations.

A significant application of this compound is as a key precursor in the synthesis of Varenicline. nih.govwikipedia.orgnih.gov Varenicline is a medication used for smoking cessation and is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov The synthesis of Varenicline often involves multiple steps where the structural framework of this compound is elaborated to form the final complex tetracyclic structure. google.com

The concept of diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules. scispace.comfrontiersin.org This approach is instrumental in drug discovery and chemical biology for identifying new molecular probes and drug leads. scispace.comnih.govmdpi.com this compound and its derivatives are valuable synthons in DOS due to the reactive handles they possess. The pyridine ring can be modified through various reactions, while the hydroxymethyl and nitrile groups can be independently or concertedly transformed into other functionalities, leading to a rapid diversification of molecular scaffolds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for substitution reactions. This multi-faceted reactivity allows for the generation of a large library of compounds from a single, readily accessible starting material.

Furthermore, nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, forming the core of several marketed drugs. ekb.eg The ability to introduce various substituents onto the pyridine ring of this compound allows for the fine-tuning of biological activity. For example, derivatives of nicotinonitrile have been explored for their potential as anticancer, anti-inflammatory, and antioxidant agents. ekb.egscirp.org The synthesis of novel 5-arylazo-2-alkoxy-nicotinonitrile derivatives has been shown to possess potential anticancer properties. scirp.org

The strategic importance of nicotinonitrile derivatives is also highlighted in the continuous synthesis of pharmaceutical precursors. For instance, a continuous synthesis process has been developed for 2-bromo-4-methylnicotinonitrile, an intermediate for the HIV drug Nevirapine (B1678648), demonstrating the industrial relevance of this class of compounds. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Nicotinonitrile Derivatives

| Starting Material Derivative | Reaction Type | Product Class/Molecule | Significance |

| This compound | Multi-step synthesis | Varenicline | Smoking cessation drug nih.govwikipedia.orgnih.gov |

| 2-Chloro-3-amino-4-picoline | Cyclization | Nevirapine Intermediate | HIV non-nucleoside reverse transcriptase inhibitor researchgate.net |

| 3-Cyano-4,6-dimethyl-2(1H)-pyridinones | Glycosylation | Pyridone Nucleosides | Potential antiviral and anticancer agents scirp.org |

| Nicotinonitrile | Reductive Hydrolysis | Nicotinyl Alcohol | Vasodilator and hypolipidemic agent d-nb.info |

| Various Nitriles | Nickel-Catalyzed Reductive Hydrolysis | Primary Alcohols | General synthesis of valuable chemical intermediates d-nb.info |

Integration into Functional Materials for Emerging Technologies

The unique electronic and structural characteristics of the nicotinonitrile scaffold, combined with the reactive hydroxymethyl group, make this compound a promising candidate for integration into functional materials. While direct applications are an emerging area of research, the broader class of pyridine and nitrile-containing compounds has seen significant use in materials science.

The pyridine moiety, with its nitrogen atom, can act as a coordination site for metal ions, suggesting the potential for this compound to be used in the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The hydroxymethyl group could serve as a secondary functional site for post-synthetic modification of the material, allowing for the tuning of its properties.

Furthermore, the nitrile group is a versatile functional group in polymer chemistry. It can participate in polymerization reactions or be chemically modified after polymerization to introduce other functionalities. The polarity of the nitrile group can also influence the bulk properties of a polymer, such as its solubility and thermal stability. While specific examples of polymers derived directly from this compound are not extensively documented in the provided search results, the synthesis of polymers from related vinylpyridine and acrylonitrile (B1666552) monomers is a well-established field.

The incorporation of fluorine atoms into nicotinonitrile derivatives has been shown to significantly alter properties like lipophilicity, which is crucial for the transport of molecules through lipid membranes. scirp.org This principle is not only relevant for pharmaceuticals but also for the design of functional materials that need to operate in specific chemical environments.

Development of Ligand Systems for Coordination Chemistry

The pyridine nitrogen and the nitrile nitrogen of this compound, along with the oxygen of the hydroxymethyl group, present multiple potential coordination sites for metal ions, making it an interesting candidate for the development of novel ligand systems in coordination chemistry. The geometry and electronic properties of the resulting metal complexes are influenced by which of these sites bind to the metal center.

Pyridine-based ligands are ubiquitous in coordination chemistry due to their stable aromatic nature and the predictable coordination behavior of the pyridine nitrogen. The presence of the hydroxymethyl and nitrile substituents on the pyridine ring of this compound introduces additional functionality that can be exploited in ligand design.

For example, the hydroxymethyl group can act as a hemilabile arm in a coordination complex. This means it can reversibly bind and unbind from the metal center, a property that is highly desirable in catalysis as it can open up a coordination site for substrate binding during a catalytic cycle.

The nitrile group can also coordinate to metal ions, either in a linear end-on fashion or as a bridging ligand between two metal centers. The coordination of the nitrile group can activate it towards nucleophilic attack, facilitating chemical transformations such as hydrolysis to an amide or reduction to an amine.

Recent research has demonstrated the utility of phosphine-ligated nickel complexes for the reductive hydrolysis of various nitriles, including heteroaromatic nitriles, to their corresponding alcohols. d-nb.info While this study focuses on the transformation of the nitrile group rather than the use of the entire molecule as a ligand, it underscores the reactivity of the nitrile moiety in the presence of transition metal catalysts. The development of new ligand systems based on this compound could lead to novel catalysts with unique reactivity and selectivity. For instance, selenium-containing nicotinonitrile derivatives have been synthesized and investigated, showcasing the modularity of this scaffold for creating new chemical entities with potential applications in various fields, including coordination chemistry. nih.gov

Table 2: Potential Coordination Modes of this compound

| Donor Atom(s) | Coordination Mode | Potential Application |

| Pyridine Nitrogen | Monodentate | Basic building block for simple metal complexes |

| Pyridine Nitrogen, Hydroxymethyl Oxygen | Bidentate (Chelating) | Catalysis, formation of stable metal complexes |

| Pyridine Nitrogen, Nitrile Nitrogen | Bidentate (Chelating) | Activation of the nitrile group, synthesis of polynuclear complexes |

| Pyridine Nitrogen, Hydroxymethyl Oxygen, Nitrile Nitrogen | Tridentate (Chelating) | Formation of highly stable, rigid complexes |

| Nitrile Nitrogen (bridging) | Bridging | Construction of coordination polymers and MOFs |

Future Research Trajectories and Methodological Innovations for 2 Hydroxymethyl Nicotinonitrile

Exploration of Unconventional and Catalyst-Free Synthetic Pathways

The synthesis of pyridine (B92270) derivatives has traditionally relied on well-established condensation and cyclization reactions, often requiring catalysts and specific reaction conditions. researchgate.net However, the future of synthesizing 2-(Hydroxymethyl)nicotinonitrile and its analogs lies in developing more sustainable and efficient methods, with a particular focus on unconventional and catalyst-free approaches.

Unconventional Synthesis:

Photocatalysis and Electrocatalysis: These emerging fields offer mild reaction conditions and high selectivity for pyridine synthesis. numberanalytics.com Visible-light photocatalysis, for instance, can facilitate the formation of pyridine derivatives through radical-mediated pathways, potentially offering new routes to functionalize the pyridine ring of this compound. numberanalytics.com

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and promote greener chemical processes. researchgate.netresearchgate.net Its application to the synthesis of nicotinonitrile derivatives has already been demonstrated, suggesting its potential for optimizing the production of this compound. researchgate.netscirp.org

Flow Chemistry: Continuous-flow processing offers enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. beilstein-journals.orgscispace.com The synthesis of a nicotinonitrile precursor to nevirapine (B1678648) has been successfully investigated in a continuous-flow system, highlighting the applicability of this technology to the synthesis of related compounds. beilstein-journals.org

Catalyst-Free Pathways: While many syntheses rely on transition metals or other catalysts, research is moving towards catalyst-free alternatives to reduce cost, simplify purification, and minimize metal contamination in the final products. researchgate.netacs.org For instance, a novel catalyst-free method for synthesizing N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has been developed, proceeding through an isocyanate intermediate. rsc.org Exploring similar thermally induced, catalyst-free cyclizations and functional group interconversions could lead to innovative and environmentally benign syntheses of this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions with minimal experimentation. beilstein-journals.orgresearchgate.net This data-driven approach is highly applicable to the synthesis and derivatization of this compound.

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the feasibility of a proposed synthetic route and suggest appropriate reagents and conditions. beilstein-journals.orggrace.com For a target molecule like a this compound derivative, AI-powered retrosynthesis tools can propose multiple synthetic pathways, potentially uncovering novel and more efficient routes that might be missed by human chemists. grace.com

Condition Optimization: ML algorithms, particularly Bayesian optimization and active learning, can efficiently navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgnih.gov This approach has been successfully used to optimize Suzuki and Buchwald-Hartwig reactions and could be applied to optimize the coupling reactions of this compound or its precursors, significantly reducing the time and resources required for process development. nih.gov

Model Types: Both global and local models can be employed. Global models, trained on diverse reaction datasets, can provide general conditions for new transformations, while local models can be fine-tuned for a specific reaction family, such as the functionalization of nicotinonitriles, to achieve higher accuracy in yield prediction and optimization. semanticscholar.org The choice of model and the method of "featurizing" the reaction (translating chemical structures into a machine-readable format) are critical for success. semanticscholar.orgrsc.org

The table below illustrates how ML can be applied to optimize a hypothetical reaction involving this compound.

| Parameter | ML Application | Potential Outcome | Supporting Evidence |

| Retrosynthesis | Suggest synthetic pathways | Identification of novel, more efficient routes to this compound. | beilstein-journals.orggrace.com |

| Forward Prediction | Validate pathway feasibility | Reduced experimental failures and validation of proposed routes. | semanticscholar.org |

| Condition Optimization | Fine-tune reaction variables | Maximized yield and selectivity with fewer experiments. | beilstein-journals.orgnih.gov |

| Catalyst Selection | Predict optimal catalyst/ligand | Accelerated discovery of new catalytic systems for derivatization. | researchgate.net |

Development of Advanced Analytical Techniques for Real-time Process Monitoring

To fully leverage the benefits of flow chemistry and ML-driven optimization, the development of advanced, in-line analytical techniques for real-time reaction monitoring is crucial. These process analytical technologies (PAT) provide immediate feedback on reaction progress, enabling precise control and rapid optimization.

In Situ Spectroscopy: Techniques like Raman and NMR spectroscopy can be integrated directly into reaction setups. For example, in situ Raman spectroscopy has been used for the real-time monitoring of a continuous-flow synthesis of a nicotinonitrile precursor, allowing for the determination of product conversion without manual sampling. beilstein-journals.org Similarly, 1H NMR has been used to non-invasively monitor photochemical reactions in real time. bath.ac.uk

High-Performance Liquid Chromatography (HPLC): The development of rapid and validated HPLC methods is essential for monitoring the formation of pyridine derivatives and their impurities. bohrium.com Automated HPLC systems can be coupled with high-throughput experimentation (HTE) platforms to quickly analyze the outcomes of numerous parallel reactions, providing the large datasets needed for training ML models. beilstein-journals.org

The integration of these analytical tools creates a closed-loop system where reaction data is continuously fed back to an ML algorithm, which then adjusts reaction conditions in real time to maintain optimal performance—a concept known as the "self-driving" or autonomous laboratory. beilstein-journals.orgbeilstein-journals.org

| Analytical Technique | Application in Synthesis | Key Advantage | Reference Example |

| Raman Spectroscopy | Real-time conversion monitoring in flow chemistry. | Non-invasive, continuous data stream. | Monitoring a nicotinonitrile precursor synthesis. beilstein-journals.org |

| NMR Spectroscopy | Non-invasive monitoring of reaction kinetics and intermediates. | Detailed structural information without sample workup. | Monitoring photochemical reactions of aziridines. bath.ac.uk |

| HPLC | Quantifying product yield and purity in HTE. | High accuracy and suitability for automation. | General use in reaction optimization workflows. beilstein-journals.org |

Rational Design of Derivatives with Tailored Reactivity Profiles for Targeted Synthetic Endeavors

Beyond optimizing its synthesis, future research will focus on the rational design of this compound derivatives with specific, tailored reactivity. By strategically modifying the core structure, chemists can fine-tune the electronic and steric properties of the molecule to control its behavior in subsequent reactions, enabling its use in highly targeted synthetic applications.

The principle of rational design involves using computational modeling and a deep understanding of reaction mechanisms to predict how structural changes will affect a molecule's properties. nih.govalmazovcentre.ru This approach has been used to design novel nicotinonitrile and pyridinol analogues for various biological targets. nih.govresearchgate.netacs.org

For synthetic purposes, derivatives of this compound could be designed to:

Modulate Nucleophilicity/Electrophilicity: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the reactivity of the nitrile and hydroxymethyl groups, as well as the ring itself, towards different reagents.

Introduce Orthogonal Protecting Groups: Designing derivatives with pre-installed, orthogonal protecting groups on the hydroxymethyl or other functional groups would streamline complex, multi-step syntheses by allowing for selective deprotection and reaction at specific sites.

Create Novel Ligands: The hydroxymethyl and nitrile functionalities provide two coordination points for metal ions. By modifying the pyridine backbone, new bidentate ligands could be designed with tailored steric and electronic properties for use in asymmetric catalysis. numberanalytics.com

Develop Building Blocks for Multicomponent Reactions: Derivatives could be specifically designed to participate in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. researchgate.netmdpi.com

This design-led approach transforms this compound from a simple building block into a sophisticated synthetic tool, enabling the construction of complex molecules with high precision and efficiency.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing a nicotinonitrile core with a hydroxymethyl group. Key steps include:

- Nucleophilic substitution : Reacting halogenated nicotinonitrile derivatives (e.g., 2-chloronicotinonitrile) with hydroxymethylating agents like formaldehyde or paraformaldehyde under basic conditions .

- Protection-deprotection strategies : Temporary protection of the hydroxymethyl group (e.g., using acetyl or silyl groups) to prevent side reactions during nitrile formation .

- Optimization : Yield and purity depend on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for base-mediated reactions) .

- Characterization : Confirm structure via -NMR (hydroxymethyl proton at δ 4.5–5.0 ppm) and FT-IR (C≡N stretch ~2220 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxymethyl moiety .

- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. For respiratory protection, employ NIOSH-approved P95 respirators if airborne particles are generated .

- Degradation signs : Discoloration (yellowing) or precipitation indicates decomposition; discard if purity drops below 95% (HPLC analysis recommended) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% target peak area) .

- Spectroscopy :

- -NMR to confirm nitrile carbon (~115 ppm) and hydroxymethyl carbon (~65 ppm) .

- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]⁺ expected for C₈H₇N₂O: 163.0606) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (~99–105°C, varies with purity) .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The hydroxymethyl group can hinder access to the pyridine ring’s C-4 and C-6 positions, reducing efficacy in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Direct functionalization : The hydroxymethyl group can undergo oxidation to a formyl group (via TEMPO/NaOCl), enabling subsequent imine or hydrazone formation .

- Data contradiction : Some studies report reduced catalytic efficiency with Pd(OAc)₂ in hydroxymethyl-containing derivatives; alternative catalysts (e.g., PdCl₂(dppf)) are recommended .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with viral enzymes (e.g., SARS-CoV-2 main protease) based on structural analogs .

- QSAR models : Train models on pyridine-nitrite derivatives to predict IC₅₀ values for enzyme inhibition. Key descriptors include logP (lipophilicity) and polar surface area .

- Limitations : Computational predictions may conflict with in vitro assays due to solvation effects; validate with enzymatic assays (e.g., fluorescence-based protease activity tests) .

Q. How can researchers resolve discrepancies in reported toxicity profiles of nicotinonitrile derivatives?

- Methodological Answer :

- In vitro testing : Conduct MTT assays on HEK-293 cells to compare cytotoxicity (IC₅₀) of this compound with analogs like 2-amino-6-methylnicotinonitrile (known LD₅₀: 250 mg/kg in rats) .

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., cyanide release under oxidative conditions) that may explain toxicity variations .

- Contradiction note : Some studies classify nicotinonitriles as non-carcinogenic, while others flag nitrile hydrolysis products as mutagenic; specify testing conditions (e.g., pH, liver microsomes) in reports .

Key Research Gaps and Recommendations

- Mechanistic studies : The antiviral mechanism of this compound remains unclear; use CRISPR-Cas9 knockout models to identify target pathways .

- Scalability : Lab-scale synthesis yields <80%; explore flow chemistry for continuous production .

- Toxicology : Long-term carcinogenicity data are lacking; initiate 28-day rodent studies with histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.